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Compound of Interest

Compound Name: PF 04885614

Cat. No.: B1191901

Get Quote

Target Class: Voltage-Gated Sodium Channel (NaV) Inhibitor Primary Target: NaV1.8

(SCN10A) Therapeutic Indication: Neuropathic and Inflammatory Pain

Executive Summary
PF-04885614 is a potent, state-dependent arylsulfonamide derivative designed to selectively

inhibit NaV1.8 currents in dorsal root ganglion (DRG) nociceptors. Unlike non-selective sodium

channel blockers (e.g., lidocaine, carbamazepine) that bind the inner pore of multiple NaV

subtypes, PF-04885614 achieves >70-fold selectivity by targeting the Voltage Sensor Domain

(VSD) of Domain IV. This interaction stabilizes the channel in its inactivated state, effectively

"silencing" the hyperexcitability of sensory neurons without impairing motor function

(NaV1.1/1.6) or cardiac rhythm (NaV1.5).

Molecular Mechanism of Action
The Target: NaV1.8
NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel exclusively expressed in peripheral

nociceptors. It exhibits unique biophysical properties:
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Depolarized Activation Threshold: Activates at more positive potentials (~ -10 mV) compared

to TTX-sensitive channels.

Slow Inactivation: Remains open longer, contributing to the majority of the current during the

upstroke of action potentials in nociceptors.

Rapid Recovery: Recovers quickly from inactivation, enabling high-frequency repetitive firing

during sustained pain states.

Binding Kinetics & Allosteric Modulation
PF-04885614 functions as a gating modifier rather than a simple pore occluder.

Binding Site: The molecule binds to the extracellular cleft of the Voltage Sensor Domain in

Domain IV (VSD-IV).

State Dependence: It exhibits high affinity for the inactivated state of the channel.

Mechanism: Upon binding, PF-04885614 traps the VSD-IV in its outward (depolarized)

conformation while the pore remains closed. This prevents the channel from recovering to

the resting state, thereby accumulating channels in a non-conducting, inactivated pool during

high-frequency firing (use-dependent block).

Selectivity Profile
The selectivity arises from the low sequence homology of the VSD-IV region across NaV

subtypes, in contrast to the highly conserved pore region.
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Target IC50 (nM) Selectivity Ratio Physiological Role

hNaV1.8 53 1x Nociception (DRG)

hNaV1.7 7,000 ~130x
Nociception

(Threshold)

hNaV1.5 27,000 ~500x
Cardiac Action

Potential

hNaV1.1 11,000 ~200x CNS Excitability

hNaV1.6 4,200 ~80x
Motor Neurons /

Nodes of Ranvier

Data compiled from Pfizer preclinical disclosures and Tocris Bioscience assays.

Visualization of Signaling & Mechanism[1]
Diagram 1: Mechanism of Action (Gating Modulation)
This diagram illustrates how PF-04885614 shifts the equilibrium of NaV1.8 channels toward the

inactivated state, blocking pain signal propagation.
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Caption: PF-04885614 acts as a molecular trap, sequestering NaV1.8 channels in the

inactivated state.

Experimental Characterization Protocols
In Vitro: Whole-Cell Voltage Clamp Assay
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Objective: Determine the IC50 and state-dependence of PF-04885614 on hNaV1.8 expressed

in HEK293 cells.

Reagents:

External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH

7.4).

Internal Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

Compound: PF-04885614 dissolved in DMSO (Final DMSO < 0.1%).

Protocol Steps:

Cell Preparation: Use HEK293 cells stably expressing hNaV1.8.

Giga-seal Formation: Establish a GΩ seal and break into whole-cell configuration.

Compensate for series resistance (>80%).

Voltage Protocol (State-Dependent):

Holding Potential: -120 mV (ensures all channels are resting).

Conditioning Pulse: Depolarize to -40 mV for 500ms (induces ~50% inactivation).

Test Pulse: Depolarize to +20 mV for 50ms (measures available current).

Application: Perfusion of vehicle followed by increasing concentrations of PF-04885614 (1

nM – 10 µM).

Analysis: Plot fractional current inhibition vs. log[concentration]. Fit to the Hill equation to

derive IC50.

In Vivo: Spinal Nerve Ligation (SNL) Model
Objective: Assess analgesic efficacy in a neuropathic pain model.

Protocol Steps:
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Surgery: Anesthetize Sprague-Dawley rats. Expose the L5 spinal nerve and tightly ligate it

with 6-0 silk suture (induces neuropathy).

Recovery: Allow 7-14 days for mechanical allodynia to develop.

Baseline Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments.

Dosing: Administer PF-04885614 orally (3, 10, 30 mg/kg) or vehicle.

Efficacy Readout: Measure PWT at 1, 3, and 6 hours post-dose.

Success Criteria: Significant increase in PWT (reversal of allodynia) compared to vehicle,

approaching the contralateral (uninjured) paw baseline.

Pharmacokinetics & Safety
Bioavailability: High oral bioavailability (>60% in rodents).

Half-life: Moderate, supporting once or twice-daily dosing in preclinical models.

Safety Liability: The primary off-target risk is hERG inhibition. PF-04885614 shows a hERG

IC50 < 2 µM, which necessitates careful therapeutic window calculation to avoid QT

prolongation risks in clinical translation.

Diagram 2: Experimental Workflow
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Phase 1: In Vitro Validation

Phase 2: In Vivo Efficacy
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Caption: Integrated workflow for validating NaV1.8 inhibition from patch-clamp to behavioral

analgesia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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